molecular formula C24H21Cl4N5O4 B13429596 (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol

Cat. No.: B13429596
M. Wt: 585.3 g/mol
InChI Key: ASJPFHUQYHUXMH-UMCMBGNQSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol” is a synthetic organic molecule. It features a complex structure with multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the 6-aminopurin-9-yl group, and the attachment of the 2,4-dichlorophenyl groups. Each step would require specific reagents and conditions, such as:

    Formation of the oxolane ring: This could involve cyclization reactions using appropriate diols and dehydrating agents.

    Introduction of the 6-aminopurin-9-yl group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the 2,4-dichlorophenyl groups: This could involve etherification reactions using 2,4-dichlorophenol and suitable alkylating agents.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Possibly resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Including nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Possibly as a lead compound for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other nucleoside analogs or molecules with similar functional groups, such as:

  • (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-methoxy-5-methoxymethyloxolan-3-ol
  • (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-phenylmethoxy-5-phenylmethoxymethyloxolan-3-ol

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and chiral centers, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H21Cl4N5O4

Molecular Weight

585.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol

InChI

InChI=1S/C24H21Cl4N5O4/c25-14-3-1-12(16(27)5-14)7-35-9-18-21(36-8-13-2-4-15(26)6-17(13)28)20(34)24(37-18)33-11-32-19-22(29)30-10-31-23(19)33/h1-6,10-11,18,20-21,24,34H,7-9H2,(H2,29,30,31)/t18-,20-,21-,24-/m1/s1

InChI Key

ASJPFHUQYHUXMH-UMCMBGNQSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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